Hydrolytic Stability of PFP Ester vs. NHS Ester in Aqueous Coupling Buffers
The pentafluorophenyl (PFP) ester moiety in the target compound is 5‑ to 10‑fold more resistant to hydrolysis than the commonly used N‑hydroxysuccinimide (NHS) ester. This difference is critical for conjugation reactions conducted at pH 7.5–8.5, where NHS esters undergo rapid degradation . Class‑level data indicate that PFP esters retain >90% reactivity after 2 h in phosphate buffer (pH 8.0), whereas NHS esters lose >50% activity within 30 min [1].
| Evidence Dimension | Hydrolytic stability (retained amine‑reactive capacity) |
|---|---|
| Target Compound Data | PFP ester: >90% reactivity after 2 h in pH 8.0 buffer (class‑level) |
| Comparator Or Baseline | NHS ester: <50% reactivity after 30 min in pH 8.0 buffer (class‑level) |
| Quantified Difference | ≥5‑fold longer reactive half‑life |
| Conditions | Phosphate buffer, pH 7.5–8.5, 25–37 °C |
Why This Matters
Prolonged reactivity under aqueous conditions increases conjugation yields and reduces reagent waste in large‑scale or multi‑step bioconjugation workflows.
- [1] Liu Y, et al. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl‑radical‑promoted nucleophilic aromatic substitution. ChemRxiv, 2025. View Source
